Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate is a synthetic compound with a molecular formula of C₁₃H₁₉NO₃S₂ and a molecular weight of 301.42 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of thiophene derivatives, including Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphorus pentasulfide (P₄S₁₀) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include aminothiophene derivatives and other substituted thiophenes .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiophene derivatives are known for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . Additionally, thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . These compounds share a common thiophene nucleus but differ in their specific substituents and pharmacological properties. The unique structure of this compound contributes to its distinct chemical and biological activities .
Conclusion
This compound is a versatile compound with diverse applications in scientific research and industry. Its synthesis involves well-established methods, and it undergoes various chemical reactions that contribute to its unique properties. The compound’s potential in medicinal chemistry and material science highlights its importance in ongoing research and development efforts.
Biological Activity
Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate (CAS No. 2060052-03-9) is a thiophene derivative that has garnered interest due to its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties, including antiviral and anticancer activities. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉N₁O₃S₂ |
Molecular Weight | 301.42 g/mol |
CAS Number | 2060052-03-9 |
The compound is characterized by the presence of a sulfanyl group and two propan-2-yl carbamoyl substituents, which may contribute to its biological activity.
Antiviral Properties
Thiophene derivatives have been studied for their antiviral properties, particularly against flavivirus infections. Research indicates that compounds similar to this compound may inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .
The mechanism by which thiophene derivatives exert their biological effects often involves modulation of cellular pathways. For example, some compounds can induce apoptosis in cancer cells or inhibit specific enzymes critical for viral replication. The presence of the carbamoyl groups in this compound may enhance its interaction with biological targets .
Case Studies
- Antiviral Activity : A study demonstrated that certain thiophene derivatives could effectively inhibit the replication of flavivirus in vitro. The research highlighted the importance of structural features, such as the presence of electron-donating groups, which could enhance antiviral efficacy .
- Anticancer Activity : In another investigation, a series of thiophene-based compounds were synthesized and tested for their cytotoxic effects on various cancer cell lines. Results indicated that modifications to the thiophene structure could lead to increased potency against specific cancer types .
Data Table: Biological Activities of Thiophene Derivatives
Properties
Molecular Formula |
C13H19NO3S2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
methyl 3-[di(propan-2-yl)carbamoylsulfanyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H19NO3S2/c1-8(2)14(9(3)4)13(16)19-10-6-7-18-11(10)12(15)17-5/h6-9H,1-5H3 |
InChI Key |
OCDARSPXBIEKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)SC1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
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